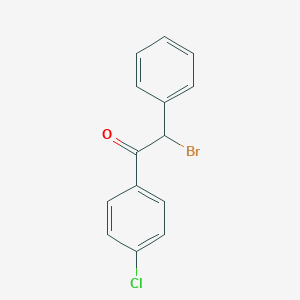

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Vue d'ensemble

Description

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a chlorine atom, and a phenyl group attached to an ethanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one typically involves the bromination of 1-(4-chlorophenyl)-2-phenylethan-1-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of substituted derivatives such as amines or ethers.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or other oxidized products.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H10BrClO

- Molecular Weight : 309.59 g/mol

- CAS Number : 1889-78-7

- Physical Appearance : Off-white to pale beige solid

- Melting Point : 94-95 °C

Synthesis Applications

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its applications include:

A. Synthesis of Cathinones

This compound is utilized as a precursor for synthesizing cathinones, which are psychoactive substances. Specific derivatives synthesized from this compound include:

- 4-chlorocathinone

- 4-chloro-N,N-dimethylcathinone

- 4-chloro-N-isopropylcathinone

These derivatives are significant in research related to psychostimulants and their effects on human health .

B. S-Alkylation Reactions

In a study published in Molbank, this compound was employed in S-alkylation reactions to synthesize complex triazole derivatives. The process involved using cesium carbonate as a base, demonstrating its utility in creating compounds with potential biological activity .

A. HPLC Analysis

The compound is also utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It can be separated on Newcrom R1 HPLC columns under specific conditions, making it suitable for:

- Analyzing impurities in chemical preparations

- Pharmacokinetic studies where precise quantification of compounds is necessary .

The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility by substituting phosphoric acid with formic acid.

Case Study 1: Synthesis of Triazole Derivatives

In research conducted by MDPI, the compound was used to synthesize a series of triazole derivatives through S-alkylation. The resulting products were characterized using various spectroscopic techniques including NMR and HRMS, confirming the successful incorporation of the bromo-substituted phenyl group into the triazole structure .

Case Study 2: Pharmacological Studies

Research has indicated that derivatives synthesized from this compound exhibit potential pharmacological activities. For instance, certain cathinone derivatives have been studied for their stimulant effects and potential applications in treating attention-deficit hyperactivity disorder (ADHD) .

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the phenyl groups, contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4’-chloropropiophenone

- 2-Bromo-4’-chloroacetophenone

- 2-Bromo-1-(4-chlorophenyl)propan-1-one

Uniqueness

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with the phenyl groups, makes it a versatile compound for various applications in organic synthesis and pharmaceuticals.

Activité Biologique

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, also known by its CAS number 1889-78-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

- Molecular Formula : C₁₄H₁₀BrClO

- Molecular Weight : 309.59 g/mol

- Structural Characteristics : The compound features a bromo and chloro substituent on a phenyl ring, which is critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | 20 |

| Escherichia coli | 10 µg/mL | 25 |

| Pseudomonas aeruginosa | 12 µg/mL | 22 |

The compound demonstrated MIC values comparable to standard antibiotics like ciprofloxacin, indicating its potential as an effective antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Its mechanism involves the induction of apoptosis in cancer cells, particularly in breast and colon cancer models.

Case Study: Breast Cancer Cell Lines

In vitro studies using MCF-7 breast cancer cell lines revealed that treatment with the compound resulted in significant cell death:

- IC₅₀ Value : 8 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The compound's effectiveness was attributed to its ability to promote reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent apoptosis .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus enhancing cholinergic transmission in the brain:

- AChE Inhibition IC₅₀ : 25 µM

This inhibition is crucial for improving cognitive function and memory retention in animal models .

Propriétés

IUPAC Name |

2-bromo-1-(4-chlorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEFSOTWERFWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380458 | |

| Record name | 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-78-7 | |

| Record name | 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.